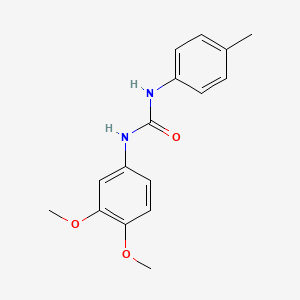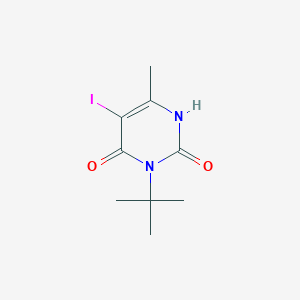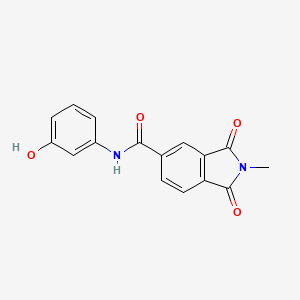
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea, also known as DMPU, is an important organic compound widely used in scientific research. It is a polar aprotic solvent that is commonly used in organic synthesis reactions. DMPU has been found to be an effective catalyst for various chemical reactions and is also used as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea is not well understood. However, it is believed that this compound acts as a polar aprotic solvent and promotes the formation of reactive intermediates in various chemical reactions. It is also believed that this compound can act as a hydrogen bond acceptor and a Lewis base, which can enhance the reactivity of various chemical species.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound can cause skin irritation and respiratory tract irritation in some individuals. It is recommended to handle this compound with caution and to use appropriate safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea has several advantages as a solvent and a reagent in organic synthesis reactions. It is a polar aprotic solvent that can dissolve a wide range of organic compounds. This compound is also a relatively stable compound that can be stored for a long time without significant degradation. However, this compound has some limitations as well. It is a relatively expensive compound and may not be readily available in some regions. Additionally, this compound can cause skin and respiratory tract irritation, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several areas of future research that can be explored with regards to N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea. One area of interest is the development of new synthetic methods that can use this compound as a catalyst. Another area of interest is the investigation of the mechanism of action of this compound in various chemical reactions. Additionally, the potential use of this compound as a solvent in biological and pharmaceutical applications can be explored. Overall, this compound is a versatile compound that has a wide range of potential applications in scientific research.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea can be synthesized by reacting 3,4-dimethoxyaniline and p-tolyl isocyanate in anhydrous conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 80-90°C. The resulting product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea has been extensively used in scientific research as a solvent and a reagent in various organic synthesis reactions. It has been found to be an effective catalyst for various chemical reactions such as the synthesis of amides, esters, and carbamates. This compound has also been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDQEOKWELKHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5341627.png)
![3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5341655.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)
![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)


![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5341699.png)
![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)